6-Fluoro-2-piperidin-4-yl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-piperidin-4-yl-1H-benzimidazole is a useful research compound. Its molecular formula is C12H14FN3 and its molecular weight is 219.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antihistamine Reactivity Studies
6-Fluoro-2-piperidin-4-yl-1H-benzimidazole derivatives like astemizole have been studied for their potential effects on the ability to drive and safely operate machinery under double-blind conditions. These studies utilized psychometrical methods and focused on factors like activation level (objective tiredness), subjective feeling of tiredness, concentration, and reactivity. It was found that there was no difference in performance between astemizole (an antihistamine with a similar structure) and placebo in terms of concentration and reactivity, highlighting the antihistamine's minimal impairment on these cognitive functions (Moser, Gerdes, Bückmann, & Hopmann, 1983).
Metabolism and Pharmacokinetics
Compounds related to this compound, like SB-649868, have been studied for their metabolism and pharmacokinetics. These studies are crucial for understanding the drug's disposition, metabolite profiling, and characterizing potential metabolites. For instance, SB-649868, an orexin 1 and 2 receptor antagonist, exhibited almost complete elimination over a 9-day period, primarily via feces. Detailed metabolite analysis revealed the principal route of metabolism and the major metabolites involved, providing insight into the drug's pharmacokinetics and metabolism (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
Preclinical Pharmacology
Studies have also delved into the preclinical pharmacology of related compounds, like CERC‐301, which is a selective N‐methyl‐D‐aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist. These studies aimed to develop a translational approach based on receptor occupancy to guide dose selection in clinical trials. The pharmacodynamic and pharmacokinetic properties characterized in these studies provide a foundation for understanding the drug's efficacy and safety profile in humans (Garner et al., 2015).
Diagnostic and Therapeutic Applications
Compounds structurally similar to this compound have been used in diagnostic and therapeutic settings, such as in the treatment and follow-up of alveolar echinococcosis (AE) using benzimidazole therapy. The use of F-18-fluorodeoxyglucose (FDG) in positron emission tomography (PET) to assess the therapeutic efficacy of benzimidazoles in patients with non-resectable AE has been a significant area of study. These studies have highlighted the potential of FDG-PET in differentiating AE from other conditions and in monitoring the response to therapy, providing valuable insights into the treatment and management of AE (Stumpe et al., 2007).
Mechanism of Action
While the specific mechanism of action for 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole is not mentioned in the search results, benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . This suggests that this compound may have similar interactions.
Properties
IUPAC Name |
6-fluoro-2-piperidin-4-yl-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXWQIBLHVTQQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=C(N2)C=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621760 |
Source
|
Record name | 6-Fluoro-2-(piperidin-4-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
295790-49-7 |
Source
|
Record name | 6-Fluoro-2-(piperidin-4-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.